4-{[((S)-2-Amino-propionyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester 4-{[((S)-2-Amino-propionyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13452650
InChI: InChI=1S/C17H31N3O3/c1-12(18)15(21)20(14-5-6-14)11-13-7-9-19(10-8-13)16(22)23-17(2,3)4/h12-14H,5-11,18H2,1-4H3/t12-/m0/s1
SMILES: CC(C(=O)N(CC1CCN(CC1)C(=O)OC(C)(C)C)C2CC2)N
Molecular Formula: C17H31N3O3
Molecular Weight: 325.4 g/mol

4-{[((S)-2-Amino-propionyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13452650

Molecular Formula: C17H31N3O3

Molecular Weight: 325.4 g/mol

* For research use only. Not for human or veterinary use.

4-{[((S)-2-Amino-propionyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C17H31N3O3
Molecular Weight 325.4 g/mol
IUPAC Name tert-butyl 4-[[[(2S)-2-aminopropanoyl]-cyclopropylamino]methyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C17H31N3O3/c1-12(18)15(21)20(14-5-6-14)11-13-7-9-19(10-8-13)16(22)23-17(2,3)4/h12-14H,5-11,18H2,1-4H3/t12-/m0/s1
Standard InChI Key QNCHWKGDKDWCJE-LBPRGKRZSA-N
Isomeric SMILES C[C@@H](C(=O)N(CC1CCN(CC1)C(=O)OC(C)(C)C)C2CC2)N
SMILES CC(C(=O)N(CC1CCN(CC1)C(=O)OC(C)(C)C)C2CC2)N
Canonical SMILES CC(C(=O)N(CC1CCN(CC1)C(=O)OC(C)(C)C)C2CC2)N

Introduction

4-{[((S)-2-Amino-propionyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound belonging to the class of piperidine derivatives. These compounds are known for their presence in various biologically active molecules, often serving as intermediates or building blocks in pharmaceutical synthesis. The compound's structure features a piperidine ring, a cyclopropyl group, and an amino acid moiety, which are crucial for its potential biological activity.

Synthesis

The synthesis of 4-{[((S)-2-Amino-propionyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester typically involves several key steps, including the formation of the piperidine ring, introduction of the cyclopropyl-amino group, and incorporation of the (S)-2-amino-propionyl moiety. The tert-butyl ester group is often introduced early in the synthesis to protect the carboxylic acid functionality.

Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity. The synthesis may involve various organic reactions, including peptide coupling reactions and protection-deprotection strategies.

Applications

Piperidine derivatives like 4-{[((S)-2-Amino-propionyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester have diverse applications in pharmaceutical chemistry. They can serve as intermediates in the synthesis of drugs targeting various biological pathways. The compound's potential applications could include roles in drug development for neurological disorders, given the importance of piperidine derivatives in central nervous system drugs.

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